molecular formula C6H13ClN2O B1285903 Piperidine-2-carboxamide hydrochloride CAS No. 857242-96-7

Piperidine-2-carboxamide hydrochloride

Cat. No.: B1285903
CAS No.: 857242-96-7
M. Wt: 164.63 g/mol
InChI Key: MSDJHYMGDCMMSV-UHFFFAOYSA-N
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Description

Piperidine-2-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its significant role in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

Target of Action

Piperidine-2-carboxamide hydrochloride, like many piperidine derivatives, is known to interact with a variety of targets in the body. Piperidine derivatives are often used in the synthesis of drugs and have been found in more than twenty classes of pharmaceuticals . They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives often interact with their targets in a way that modulates the target’s function . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors, providing good binding to the catalytic site of the enzyme .

Biochemical Pathways

Piperidine derivatives are known to impact a variety of biochemical pathways depending on their specific targets . For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Pharmacokinetics

The rate of systemic absorption of local anesthetics like bupivacaine, a piperidine derivative, is known to be dependent upon the dose and concentration of the drug administered, the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the preparation .

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Biochemical Analysis

Biochemical Properties

Piperidine-2-carboxamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This interaction is essential for the compound’s potential therapeutic applications in treating neurological disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to interact with cholinesterase receptors, affecting the catalytic and peripheral binding sites . This interaction can alter the signaling pathways and gene expression related to neurotransmission, impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase enzymes . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission and improve cognitive function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to sustained inhibition of cholinesterase enzymes, resulting in prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cholinesterase enzymes without causing significant adverse effects . At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, piperidine derivatives can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross biological membranes due to its lipid-soluble nature . Once inside the cells, it can interact with intracellular proteins and accumulate in specific tissues, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, determining its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine with carboxylic acid derivatives. One common method is the amidation of piperidine with carboxylic acids or their derivatives under suitable reaction conditions. This process often requires the use of catalysts and specific reagents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthesis process to ensure cost-effectiveness and scalability. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be safe, green, and efficient, meeting the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-2-carboxylic acid, while reduction may produce piperidine-2-carboxamide .

Scientific Research Applications

Piperidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and oncological conditions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Piperidine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical properties and wide range of applications in various fields.

Properties

IUPAC Name

piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDJHYMGDCMMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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